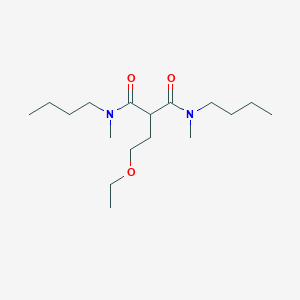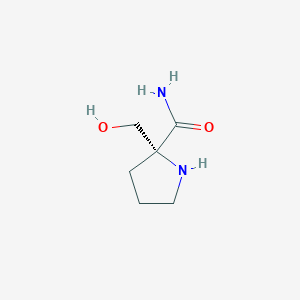![molecular formula C15H25NO3 B8595175 Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate](/img/structure/B8595175.png)
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexane carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate typically involves multiple steps, including the formation of the oxetane ring and the cyclopropyl group. One common approach is to start with cyclohexanecarboxylate and introduce the cyclopropyl group through a cyclopropanation reaction. The oxetane ring can be formed via an intramolecular cyclization reaction. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and specialized catalysts for the cyclization reactions. The esterification process is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
化学反应分析
Types of Reactions
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function and signaling .
相似化合物的比较
Similar Compounds
- Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate
- Ethyl 4-(oxetan-3-ylamino)cyclohexanecarboxylate
- Cyclopropyl(oxetan-3-yl)amine
Uniqueness
Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate is unique due to the presence of both the cyclopropyl group and the oxetane ring in the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
267.36 g/mol |
IUPAC 名称 |
ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-2-19-15(17)11-3-5-12(6-4-11)16(13-7-8-13)14-9-18-10-14/h11-14H,2-10H2,1H3 |
InChI 键 |
VBMCOGXPYLZKPQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(CC1)N(C2CC2)C3COC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
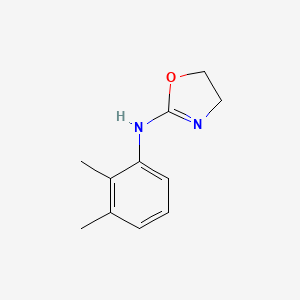
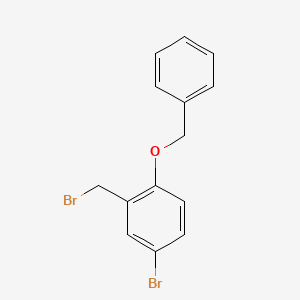
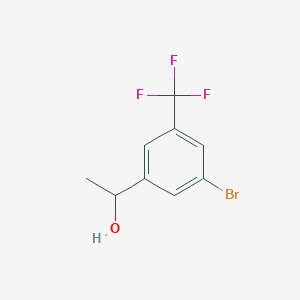
![4-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8595124.png)
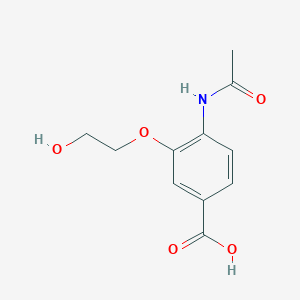

![N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8595143.png)
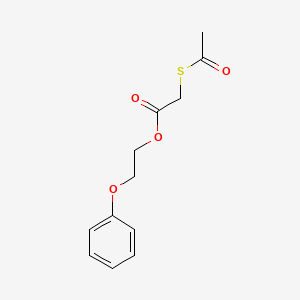
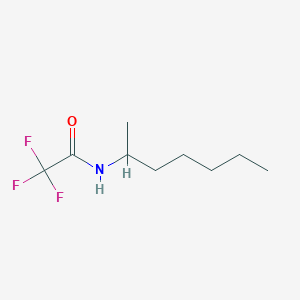
![Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate](/img/structure/B8595168.png)
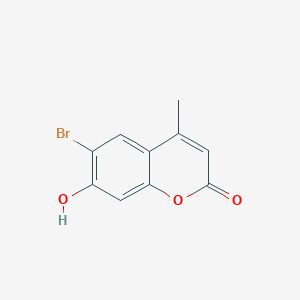
![Pyrrolidino[1,2-e]-4H-1,3,5-dithiazine, 2,4-dimethyl](/img/structure/B8595188.png)
